
2-Carboxyarabinitol-1,5-diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Carboxyarabinitol-1,5-diphosphate (CAD) is a key intermediate in the photosynthetic carbon reduction cycle (PCR) that takes place in plants and certain microorganisms. It is a crucial component in the process of carbon fixation, which is the conversion of atmospheric carbon dioxide into organic compounds that can be used by living organisms. CAD is a molecule that plays a significant role in photosynthesis, and its discovery has led to a better understanding of the process.
Mechanism Of Action
2-Carboxyarabinitol-1,5-diphosphate plays a crucial role in the PCR by acting as a substrate for the enzyme sedoheptulose-1,7-bisphosphatase (SBPase). SBPase catalyzes the dephosphorylation of 2-Carboxyarabinitol-1,5-diphosphate to form 2-carboxyarabinitol-1-phosphate (CA1P), which is then converted to ribulose-5-phosphate (Ru5P) by the enzyme CA1P phosphatase. Ru5P is then converted back to RuBP, which completes the cycle of carbon fixation.
Biochemical And Physiological Effects
2-Carboxyarabinitol-1,5-diphosphate is essential for the proper functioning of the PCR and, therefore, for the survival of photosynthetic organisms. It has been shown that reducing the levels of 2-Carboxyarabinitol-1,5-diphosphate in plants leads to a decrease in photosynthetic efficiency and reduced growth. Additionally, 2-Carboxyarabinitol-1,5-diphosphate has been implicated in the regulation of the Calvin cycle, which is the process by which G3P is converted to other organic compounds.
Advantages And Limitations For Lab Experiments
2-Carboxyarabinitol-1,5-diphosphate is a useful tool for studying the regulation of photosynthesis and the factors that affect it. It is relatively easy to measure the levels of 2-Carboxyarabinitol-1,5-diphosphate in plant tissues, and its levels can be used as an indicator of photosynthetic efficiency. However, one limitation of using 2-Carboxyarabinitol-1,5-diphosphate as a tool is that its levels can be affected by factors other than photosynthesis, such as changes in metabolism or stress responses.
Future Directions
There are many potential future directions for research on 2-Carboxyarabinitol-1,5-diphosphate. One area of interest is the regulation of 2-Carboxyarabinitol-1,5-diphosphate levels in response to environmental stressors, such as high temperatures or drought. Another area of interest is the evolution of the PCR and the role of 2-Carboxyarabinitol-1,5-diphosphate in this process. Additionally, there is potential for using 2-Carboxyarabinitol-1,5-diphosphate as a tool for improving crop yields by optimizing photosynthetic efficiency. Further research on 2-Carboxyarabinitol-1,5-diphosphate could lead to a better understanding of photosynthesis and its regulation, as well as potential applications in agriculture and biotechnology.
Scientific Research Applications
2-Carboxyarabinitol-1,5-diphosphate has been extensively studied in scientific research, particularly in the field of plant physiology. It has been used as a tool to understand the regulation of photosynthesis and the factors that affect it. 2-Carboxyarabinitol-1,5-diphosphate has also been used to study the effects of environmental stressors, such as high temperatures and drought, on photosynthesis. Additionally, 2-Carboxyarabinitol-1,5-diphosphate has been used as a marker to study the evolution of photosynthesis in different organisms.
properties
CAS RN |
146758-08-9 |
|---|---|
Product Name |
2-Carboxyarabinitol-1,5-diphosphate |
Molecular Formula |
C6H14O13P2 |
Molecular Weight |
356.11 g/mol |
IUPAC Name |
(2R,3R,4R)-2,3,4-trihydroxy-5-phosphonooxy-2-(phosphonooxymethyl)pentanoic acid |
InChI |
InChI=1S/C6H14O13P2/c7-3(1-18-20(12,13)14)4(8)6(11,5(9)10)2-19-21(15,16)17/h3-4,7-8,11H,1-2H2,(H,9,10)(H2,12,13,14)(H2,15,16,17)/t3-,4-,6-/m1/s1 |
InChI Key |
ITHCSGCUQDMYAI-ZMIZWQJLSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@](COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O |
SMILES |
C(C(C(C(COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O |
Other CAS RN |
27442-42-8 |
synonyms |
1,3-Benzenedicarboxylic acid, polymer with 1,4-benzenedicarboxylic acid, 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid, 2,2-dimethyl-1,3-propanediol, hexanedioic acid and 1,2-propanediol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




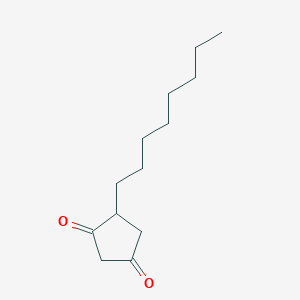
![2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B136830.png)
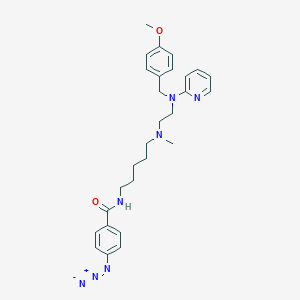
![2-[(1-Benzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;chloride](/img/structure/B136834.png)
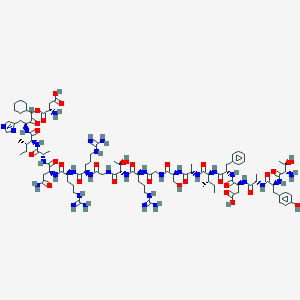
![3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B136838.png)
![[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B136840.png)

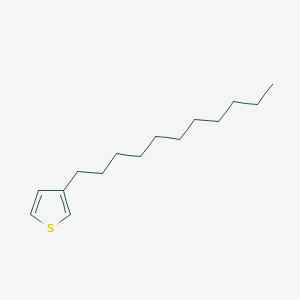


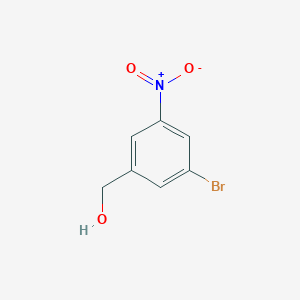
![N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B136858.png)